molecular formula C14H18N4O4S2 B2711803 methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 898462-32-3

methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2711803
CAS No.: 898462-32-3
M. Wt: 370.44
InChI Key: DRUIEGPMXFCEQH-UHFFFAOYSA-N
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Description

methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, a thiadiazole ring, and a tert-butylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the furan-2-carboxylate moiety, followed by the introduction of the thiadiazole ring and the tert-butylcarbamoylamino group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The thiadiazole ring can be reduced to modify its electronic properties.

    Substitution: The tert-butylcarbamoylamino group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylate derivatives, while reduction of the thiadiazole ring can yield different thiadiazoline derivatives.

Scientific Research Applications

methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-tert-Butyl-thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 5-(tert-butyl)thiophene-2-carboxylate: Another similar compound with a thiophene ring.

Uniqueness

methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to the combination of its furan and thiadiazole rings, which provide distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.

Properties

IUPAC Name

methyl 5-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S2/c1-14(2,3)16-11(20)15-12-17-18-13(24-12)23-7-8-5-6-9(22-8)10(19)21-4/h5-6H,7H2,1-4H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIEGPMXFCEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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